molecular formula C5HCl3OS B1607302 2-Formyl-3,4,5-trichlorothiophene CAS No. 66729-79-1

2-Formyl-3,4,5-trichlorothiophene

Cat. No.: B1607302
CAS No.: 66729-79-1
M. Wt: 215.5 g/mol
InChI Key: WHAANKKZROAKJB-UHFFFAOYSA-N
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Description

2-Formyl-3,4,5-trichlorothiophene is a substituted thiophene derivative featuring a formyl (-CHO) group at the 2-position and chlorine atoms at the 3-, 4-, and 5-positions of the aromatic ring. Thiophene, a sulfur-containing heterocycle, is widely utilized in pharmaceuticals, agrochemicals, and materials science due to its aromatic stability and functional versatility. The introduction of electron-withdrawing groups (EWGs) such as chlorine and the formyl moiety significantly alters the compound’s electronic properties, rendering it electron-deficient. This deactivation impacts its reactivity in electrophilic substitution reactions and influences its physical properties, including solubility and melting point.

Properties

CAS No.

66729-79-1

Molecular Formula

C5HCl3OS

Molecular Weight

215.5 g/mol

IUPAC Name

3,4,5-trichlorothiophene-2-carbaldehyde

InChI

InChI=1S/C5HCl3OS/c6-3-2(1-9)10-5(8)4(3)7/h1H

InChI Key

WHAANKKZROAKJB-UHFFFAOYSA-N

SMILES

C(=O)C1=C(C(=C(S1)Cl)Cl)Cl

Canonical SMILES

C(=O)C1=C(C(=C(S1)Cl)Cl)Cl

Other CAS No.

66729-79-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs include:

  • 2-Formylthiophene : Lacks chlorine substituents, resulting in higher electron density and greater reactivity toward electrophiles compared to the trichloro derivative.
  • 3,4,5-Trichlorothiophene : Devoid of the formyl group, this compound exhibits reduced polarity and lower utility in condensation reactions (e.g., Schiff base formation).
  • 2-Chloro-3,4,5-trichlorothiophene : Substitutes the formyl group with an additional chlorine, further deactivating the ring but enhancing stability toward oxidation.

Physical Properties

Hypothetical data based on electronic and steric effects:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility in Polar Solvents
2-Formyl-3,4,5-trichlorothiophene 219.5 ~120–140 Moderate (DMSO, DMF)
2-Formylthiophene 112.1 ~30–50 High (THF, acetone)
3,4,5-Trichlorothiophene 183.9 ~80–100 Low (chloroform, ether)

The trichloro-formyl derivative’s higher molecular weight and polarity compared to 2-formylthiophene suggest elevated melting points and reduced solubility in non-polar solvents.

Reactivity

  • Electrophilic Substitution : The combined electron-withdrawing effects of Cl and CHO groups make this compound less reactive than 2-formylthiophene. For instance, nitration or sulfonation would require harsher conditions.
  • Nucleophilic Attack: The formyl group enables condensation reactions (e.g., with amines to form imines), a property absent in non-carbonyl analogs like 3,4,5-trichlorothiophene.

Notes on Provided Evidence

The evidence provided (Evidences 2 and 3) lists thiophene derivatives such as (S)-N-propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () and 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (). These compounds feature thiophene rings coupled with complex amine or alcohol substituents rather than halogen-carbonyl systems.

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